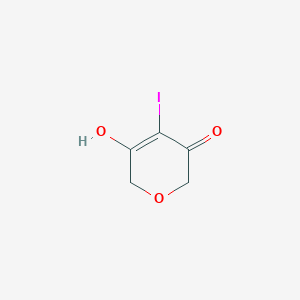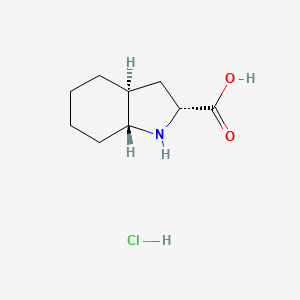
(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a cyclic amino acid derivative with the molecular formula C9H15NO2·HCl. This compound is known for its role as an intermediate in the synthesis of various bioactive molecules, including angiotensin-converting enzyme (ACE) inhibitors like trandolapril .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl typically involves the reaction of cyclohexyl aziridine with dialkyl malonate. This reaction produces a trans-fused 3-alkylcarbonyl-octahydro-indol-2-one, which is then decarbonylated at the 3-position. The resulting trans-octahydro-indol-2-one is converted to an optionally protected carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve the use of phosphorous pentachloride and dichloromethane to prepare 3-chlorine-2-amino-propionic acid methyl ester hydrochloride. This intermediate is then reacted with methylbenzene and acetyl chloride to produce 3-chlorine-2-acetyl amino-propionic acid methyl ester hydrochloride. Further reactions with DMF (Dimethyl Formamide) and 1-pyrrole cyclohexene yield 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid, which is finally converted to (2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of indole and carboxylic acids, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with enzymes.
Industry: It is utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl involves its role as an intermediate in the synthesis of bioactive compounds. For example, in the synthesis of trandolapril, it undergoes peptide coupling with N-(1-ethoxycarbonyl)-3-phenylpropyl-S-alanine using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole as coupling agents. This reaction forms the active ACE inhibitor, which blocks the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure .
Comparison with Similar Compounds
Similar Compounds
(2S,3aR,7aS)-Octahydroindole-2-carboxylic acid: This compound is similar in structure but lacks the hydrochloride salt form.
cis-1,2,3,6-tetrahydro-1H-indole-2-carboxylic acid: Another cyclic amino acid with similar properties.
Uniqueness
(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl is unique due to its specific stereochemistry and its role as a key intermediate in the synthesis of ACE inhibitors. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for industrial applications .
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
(2R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7+,8+;/m0./s1 |
InChI Key |
PONAUWFRJYNGAC-HNPMAXIBSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)C[C@@H](N2)C(=O)O.Cl |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid](/img/structure/B13025781.png)
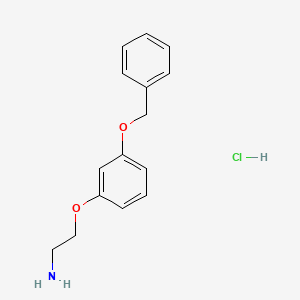
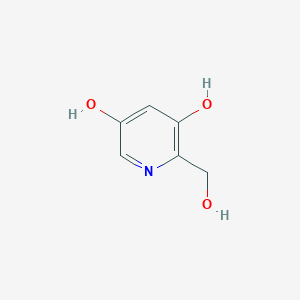
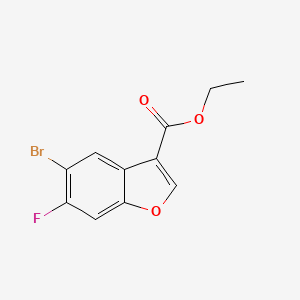
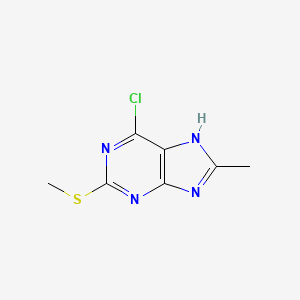
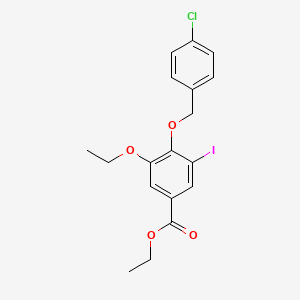
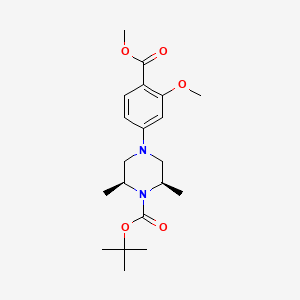
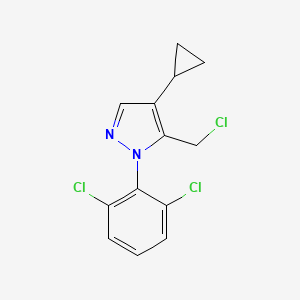
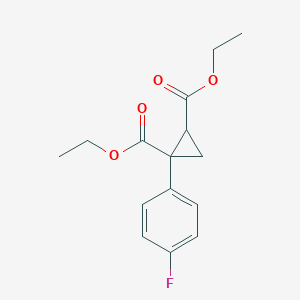
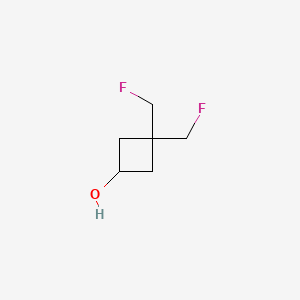
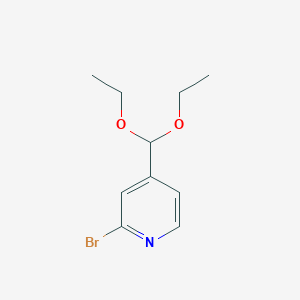
![5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13025868.png)
![7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13025871.png)
